molecular formula C20H25FN4O2S B6025687 [5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-(4-thiomorpholin-4-ylpiperidin-1-yl)methanone

[5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-(4-thiomorpholin-4-ylpiperidin-1-yl)methanone

Cat. No.: B6025687
M. Wt: 404.5 g/mol
InChI Key: USRFQNASTPBIAA-UHFFFAOYSA-N
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Description

[5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-(4-thiomorpholin-4-ylpiperidin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a fluorophenoxy group, and a thiomorpholinylpiperidinyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-(4-thiomorpholin-4-ylpiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through a condensation reaction between hydrazine and a 1,3-diketone. The fluorophenoxy group is introduced via a nucleophilic substitution reaction using 2-fluorophenol and an appropriate leaving group. The thiomorpholinylpiperidinyl moiety is then attached through a series of coupling reactions, often involving amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-(4-thiomorpholin-4-ylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, [5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-(4-thiomorpholin-4-ylpiperidin-1-yl)methanone may be studied for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with various biological targets can provide insights into cellular processes and disease mechanisms.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its unique structure may allow it to interact

Properties

IUPAC Name

[5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl]-(4-thiomorpholin-4-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O2S/c21-17-3-1-2-4-19(17)27-14-15-13-18(23-22-15)20(26)25-7-5-16(6-8-25)24-9-11-28-12-10-24/h1-4,13,16H,5-12,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRFQNASTPBIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCSCC2)C(=O)C3=NNC(=C3)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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